2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9FN2O3S2/c19-11-7-5-10(6-8-11)9-14-17(24)21(18(25)26-14)20-15(22)12-3-1-2-4-13(12)16(20)23/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHBZCZJZUURMY-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate compound. This intermediate is then reacted with isoindole-1,3-dione in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases caused by microbial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death or inhibition of growth. The exact pathways and molecular targets can vary depending on the specific application and organism being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Rhodanine Derivatives
Substituent Effects on Bioactivity
- This contrasts with 2-methylphenyl () or 2-hydroxyphenyl () substituents, which rely on steric or H-bonding effects for activity .
- Isoindole-1,3-dione vs. Phenyl/Acetamide : The isoindole-1,3-dione moiety in the target compound introduces a planar, conjugated system, which may reduce rotational freedom and increase binding specificity compared to simpler phenyl or flexible acetamide groups .
Solubility and Pharmacokinetics
- The furan-2-yl and propanoic acid substituents () significantly improve aqueous solubility due to polar interactions, whereas the target compound’s isoindole-1,3-dione may reduce solubility unless balanced by hydrophilic groups .
- The morpholine group in enhances solubility through hydrogen bonding, a feature absent in the target compound but substitutable via structural optimization .
Crystallographic and Computational Insights
- Hydrogen Bonding : The target compound’s C–H⋯S and C–H⋯π interactions (similar to ) stabilize crystal packing, whereas 2-hydroxyphenyl analogs form stronger intramolecular H-bonds (e.g., O–H⋯S), influencing supramolecular assembly .
- Molecular Dynamics : Fluorinated analogs (e.g., ) exhibit stable binding conformations in simulations due to hydrophobic and electrostatic interactions, suggesting the target compound may share similar stability .
Biological Activity
The compound 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione , also known as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 363.4 g/mol. The structure features a thiazolidinone ring system, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that thiazolidinone derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway and the activation of caspases .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in preclinical models. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by blocking NF-kB signaling pathways . This activity suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
Thiazolidinone derivatives have also been evaluated for their antimicrobial activity. The compound has shown effectiveness against several bacterial strains, including those resistant to conventional antibiotics. Its mechanism may involve disruption of bacterial cell wall synthesis .
Study 1: Antitumor Efficacy
A study published in Cancer Letters investigated the antitumor efficacy of a structurally related thiazolidinone derivative. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, with significant reductions in tumor volume observed at higher doses .
Study 2: Anti-inflammatory Mechanism
In an experimental model of arthritis, a related compound demonstrated a marked reduction in joint swelling and histological evidence of inflammation. The study highlighted its potential as a therapeutic agent for rheumatoid arthritis .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving: (i) Condensation of 4-fluorobenzaldehyde derivatives with thiosemicarbazide to form Schiff base intermediates. (ii) Cyclization with chloroacetic acid or similar reagents under acidic conditions (e.g., sodium acetate in DMF/acetic acid mixture) to form the thiazolidinone core . (iii) Subsequent functionalization with isoindole-1,3-dione moieties via nucleophilic substitution or coupling reactions.
Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?
- Methodological Answer : The (5Z) configuration is verified using: (i) Single-crystal X-ray diffraction (XRD) : Provides unambiguous evidence of stereochemistry via bond angles and torsion parameters . (ii) NMR spectroscopy : Coupling constants between protons on the double bond (e.g., ) and NOESY correlations distinguish Z/E isomers .
Q. What analytical techniques are essential for characterizing this compound’s purity and stability?
- Methodological Answer : (i) HPLC-MS : Quantifies purity and detects degradation products under stress conditions (e.g., heat, light). (ii) Thermogravimetric Analysis (TGA) : Assesses thermal stability of the thiazolidinone ring . (iii) FT-IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm, C=S at ~1200 cm) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl substituents) influence biological activity?
- Methodological Answer : (i) Structure-Activity Relationship (SAR) Studies : Replace the 4-fluorophenyl group with other arylidene moieties (e.g., chlorophenyl, methoxyphenyl) and evaluate antimicrobial or enzyme inhibition potency . (ii) Computational Docking : Molecular dynamics simulations predict binding affinities to targets like bacterial enoyl-ACP reductase or human kinases .
- Key Finding : The 4-fluorophenyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, improving inhibitory activity .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?
- Methodological Answer : (i) Standardized Assay Protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and buffer conditions (pH, ionic strength) across studies . (ii) Metabolic Stability Tests : Use liver microsomes to identify rapid degradation pathways that may skew in vitro results .
Q. How can computational modeling optimize the synthesis of this compound?
Q. What role does the thiazolidinone ring’s sulfanylidene group play in reactivity?
- Methodological Answer : (i) Electrochemical Studies : Cyclic voltammetry identifies redox-active sites (e.g., sulfur-centered radicals) . (ii) Nucleophilic Substitution Reactions : The C=S group undergoes selective oxidation to sulfoxides or displacement with amines, enabling derivatization .
- Mechanistic Insight : The sulfanylidene group enhances electrophilicity at C4, facilitating nucleophilic attack in cross-coupling reactions .
Methodological Challenges and Solutions
Q. How are impurities in the final product quantified and mitigated?
Q. What strategies improve crystallinity for XRD analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
